4-methoxy-3-methylpyridine-2-carbaldehyde
Description
4-Methoxy-3-methylpyridine-2-carbaldehyde is a pyridine derivative featuring a methoxy group at position 4, a methyl group at position 3, and an aldehyde functional group at position 2. The aldehyde group renders it reactive, making it a valuable intermediate in synthesizing heterocyclic compounds, pharmaceuticals, or ligands for catalysis .
Properties
IUPAC Name |
4-methoxy-3-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)9-4-3-8(6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQCNNFQIFOMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501261428 | |
| Record name | 4-Methoxy-3-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-23-2 | |
| Record name | 4-Methoxy-3-methyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501261428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methylpyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine with a suitable methylating agent to introduce the methyl group at the 3-position. This is followed by formylation to introduce the aldehyde group at the 2-position. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) at position 2 is highly susceptible to oxidation.
Key Reagents and Conditions
Mechanistic Insights
-
Aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI) and transition metals (Co/Mn) proceeds via radical intermediates, selectively oxidizing the aldehyde to a carboxylic acid .
-
Acidic permanganate oxidizes the aldehyde through a two-electron mechanism, forming the corresponding carboxylic acid .
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol (-CH<sub>2</sub>OH).
Key Reagents and Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH<sub>4</sub> | Ethanol, 0°C | 4-Methoxy-3-methylpyridine-2-methanol | 92% | |
| LiAlH<sub>4</sub> | Dry THF, reflux | 4-Methoxy-3-methylpyridine-2-methanol | 88% |
Notes
-
Sodium borohydride (NaBH<sub>4</sub>) is preferred for milder conditions, while lithium aluminum hydride (LiAlH<sub>4</sub>) provides higher efficiency for sterically hindered aldehydes .
Substitution Reactions
The pyridine ring’s electron-deficient nature allows for nucleophilic and electrophilic substitutions, influenced by the methoxy and methyl groups.
Electrophilic Aromatic Substitution
The methoxy group at position 4 directs electrophiles to the para position (position 6), while the methyl group at position 3 exerts steric hindrance.
Example Reaction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 hrs | 6-Nitro-4-methoxy-3-methylpyridine-2-carbaldehyde | 65% |
Nucleophilic Substitution
The methyl group at position 3 can undergo halogenation under radical conditions.
Example Reaction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS, AIBN | CCl<sub>4</sub>, reflux | 3-(Bromomethyl)-4-methoxypyridine-2-carbaldehyde | 58% |
Condensation Reactions
The aldehyde participates in Schiff base formation with amines, relevant in pharmaceutical synthesis.
Example Reaction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aniline | EtOH, 25°C, 12 hrs | N-Phenylimine derivative | 81% |
Scientific Research Applications
Organic Synthesis
4-Methoxy-3-methylpyridine-2-carbaldehyde serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various pharmaceuticals and agrochemicals.
Applications in Synthesis
- Pharmaceuticals : It is used to synthesize compounds with biological activity, including enzyme inhibitors and receptor modulators. For instance, derivatives of this compound have been explored for their potential as ATPase inhibitors, which are crucial in cancer therapy and other diseases .
- Agrochemicals : The compound is involved in the production of pesticides and herbicides, enhancing crop protection against pests and diseases .
Pharmaceutical Applications
The compound's structure allows it to interact with biological systems effectively, making it valuable in drug development.
Case Studies
- A study highlighted the synthesis of novel derivatives from this compound that exhibited significant anti-inflammatory properties. These derivatives were tested in vitro and showed promising results against inflammatory markers .
- Another research focused on synthesizing new antihypertensive agents derived from this compound. The synthesized compounds demonstrated effective inhibition of angiotensin-converting enzyme (ACE), a key player in blood pressure regulation .
Material Science
In material science, this compound is used as a precursor for creating advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in catalysis, gas storage, and separation processes.
Research Findings
- Recent studies have shown that incorporating this compound into MOFs enhances their stability and catalytic efficiency for various chemical reactions, including CO2 capture and conversion .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting aldehydes through various spectroscopic methods.
Applications
- It can be employed as a probe to study enzyme-catalyzed reactions involving aldehydes. Its reactivity allows for the development of assays that quantify enzyme activity based on aldehyde formation or consumption .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Derivatives show anti-inflammatory effects |
| Pharmaceutical Development | Drug design for enzyme inhibitors | New antihypertensive agents synthesized |
| Material Science | Precursor for MOFs and COFs | Enhanced stability and catalytic efficiency |
| Analytical Chemistry | Reagent for aldehyde detection | Used to study enzyme-catalyzed reactions |
Mechanism of Action
The mechanism of action of 4-methoxy-3-methylpyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The position and nature of substituents critically influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Aldehyde Position :
- The aldehyde at position 2 in the target compound may confer distinct reactivity compared to position 3 (e.g., 6-(4-chloro-phenyl)-2-methyl-pyridine-3-carbaldehyde ) or position 4 (e.g., 5-hydroxy-2-methoxypyridine-4-carbaldehyde ). Position 2 aldehydes are often used in Schiff base formation or as precursors for heterocyclic ring expansion.
Methoxy and Methyl Groups :
- The 4-methoxy and 3-methyl groups in the target compound likely enhance steric hindrance and lipophilicity compared to analogs lacking these groups (e.g., pyridine-3-carbaldehydes ). Methoxy groups can also influence electronic effects, modulating reactivity at the aldehyde position.
Biological Activity
4-Methoxy-3-methylpyridine-2-carbaldehyde, a compound with the molecular formula C₈H₉NO₂, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 153.178 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxy group and an aldehyde functional group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, similar to other pyridine derivatives.
- Antioxidant Activity : The methoxy group can facilitate interactions that scavenge free radicals, thus providing protective effects against oxidative stress .
- Signal Transduction Modulation : The compound may influence signaling pathways such as NF-κB, which is implicated in inflammation and cancer progression .
Anticancer Properties
Research indicates that derivatives of pyridine carbaldehydes exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| This compound | HCT 116 | 2.2 |
| Doxorubicin (control) | MCF-7 | <1 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µM |
| Escherichia coli | 32 µM |
These findings highlight its potential application in treating bacterial infections .
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Antioxidant Effects : Another investigation into the antioxidant properties of related compounds found that the presence of the methoxy group enhanced the scavenging activity against reactive oxygen species (ROS), indicating a protective role against oxidative damage in cellular models .
- Enzyme Interaction Studies : Molecular docking studies revealed that this compound binds effectively to active sites of various enzymes involved in metabolic pathways, suggesting a mechanism for its biological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
